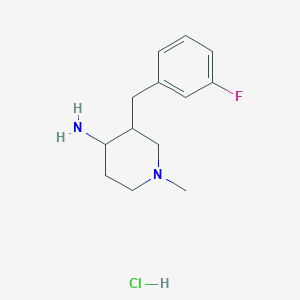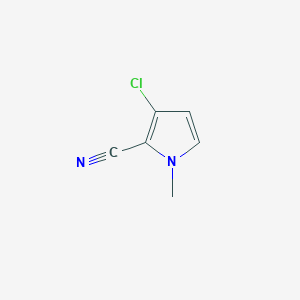![molecular formula C8H5F2NO3 B11786945 2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)
2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family This compound features a five-membered ring containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with difluoromethyl ether in the presence of a base can lead to the formation of the desired oxazole ring . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the difluoromethoxy group onto the oxazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow processes and the use of recyclable catalysts are often employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxazole ring can produce an amine .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole include other oxazole derivatives such as:
- 2-(Methoxy)-7-hydroxybenzo[d]oxazole
- 2-(Trifluoromethoxy)-7-hydroxybenzo[d]oxazole
- 2-(Chloromethoxy)-7-hydroxybenzo[d]oxazole
Uniqueness
The presence of the difluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability, which can be advantageous in drug development and other applications .
Propriétés
Formule moléculaire |
C8H5F2NO3 |
|---|---|
Poids moléculaire |
201.13 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1,3-benzoxazol-7-ol |
InChI |
InChI=1S/C8H5F2NO3/c9-7(10)14-8-11-4-2-1-3-5(12)6(4)13-8/h1-3,7,12H |
Clé InChI |
ARGNPDQMFMSZHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)OC(=N2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid](/img/structure/B11786865.png)







![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
![2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B11786924.png)

![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)

